
RXFP1 receptor agonist-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RXFP1 receptor agonist-2 is a synthetic compound designed to activate the relaxin family peptide receptor 1 (RXFP1). This receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including reproductive and cardiovascular functions. The activation of RXFP1 by its agonists, such as this compound, has shown potential therapeutic benefits in conditions like heart failure and fibrotic diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of RXFP1 receptor agonist-2 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific chemical groups that enhance its activity and stability. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation and cyclization reactions.
Step 2: Functionalization of the core structure using reagents such as halogenating agents, oxidizing agents, and reducing agents.
Step 3: Purification and isolation of the final product using techniques like chromatography and crystallization.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and implementing stringent quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: RXFP1 receptor agonist-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with specific functional groups that can enhance or modify its biological activity .
Applications De Recherche Scientifique
RXFP1 receptor agonist-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the activation mechanisms of G protein-coupled receptors.
Biology: Investigated for its role in modulating reproductive and cardiovascular functions.
Medicine: Explored as a potential therapeutic agent for treating heart failure, fibrotic diseases, and other conditions involving RXFP1 signaling.
Industry: Utilized in the development of new drugs targeting RXFP1, as well as in the production of diagnostic tools for detecting RXFP1 activity
Mécanisme D'action
The mechanism of action of RXFP1 receptor agonist-2 involves binding to the RXFP1 receptor, leading to the activation of downstream signaling pathways. This activation results in various physiological effects, including vasodilation, angiogenesis, and anti-inflammatory responses. The molecular targets and pathways involved include the G protein-coupled receptor signaling cascade, phosphoinositide 3-kinase pathway, and nitric oxide signaling pathway .
Comparaison Avec Des Composés Similaires
RXFP1 receptor agonist-2 is unique compared to other similar compounds due to its specific structure and high affinity for the RXFP1 receptor. Similar compounds include:
Relaxin-2: A natural peptide hormone that activates RXFP1 but has a shorter half-life and requires intravenous administration.
Small-Molecule Agonists: Synthetic compounds designed to mimic the effects of relaxin-2, with improved stability and oral bioavailability
Propriétés
Formule moléculaire |
C33H32F7N3O5 |
|---|---|
Poids moléculaire |
683.6 g/mol |
Nom IUPAC |
(2S,3R)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-[[5-[(E)-3-(4-hydroxypiperidin-1-yl)-3-oxoprop-1-enyl]-2-methoxybenzoyl]amino]-7-(2,2,2-trifluoroethylidene)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C33H32F7N3O5/c1-48-26-8-2-17(3-9-27(45)43-12-10-19(44)11-13-43)14-22(26)30(46)42-29-21-6-5-20(23(21)16-32(35,36)37)28(29)31(47)41-18-4-7-25(34)24(15-18)33(38,39)40/h2-4,7-9,14-16,19-21,28-29,44H,5-6,10-13H2,1H3,(H,41,47)(H,42,46)/b9-3+,23-16?/t20?,21?,28-,29+/m0/s1 |
Clé InChI |
ZUXZQNVAKAKAFL-ZVJCKCIOSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(CC2)O)C(=O)N[C@H]3[C@H](C4CCC3C4=CC(F)(F)F)C(=O)NC5=CC(=C(C=C5)F)C(F)(F)F |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(CC2)O)C(=O)NC3C4CCC(C3C(=O)NC5=CC(=C(C=C5)F)C(F)(F)F)C4=CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R)-2-[[2-[[(2S,3S,4R)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12381297.png)
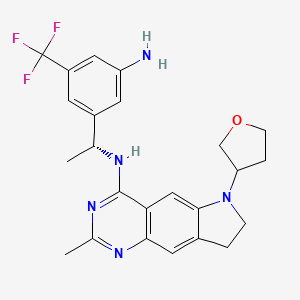
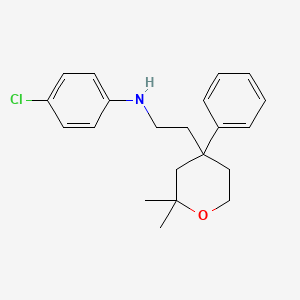
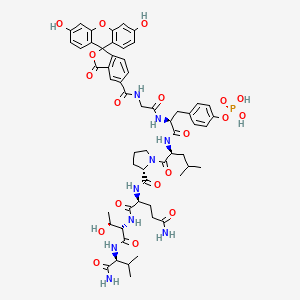
![1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12381343.png)
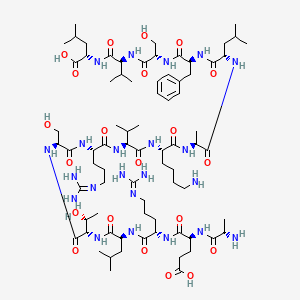
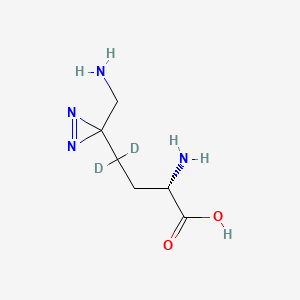



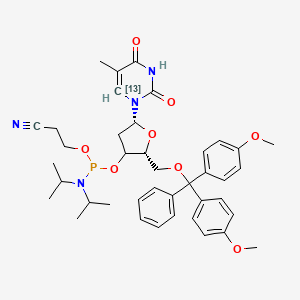
![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
